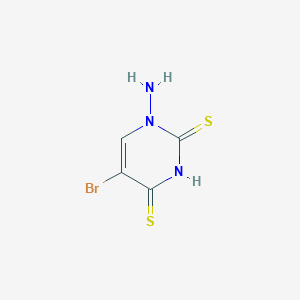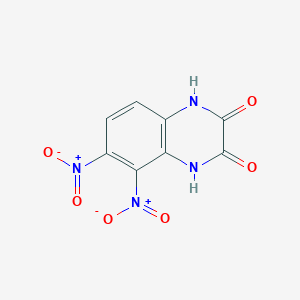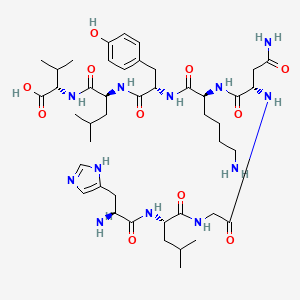
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine is a synthetic peptide composed of eight amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
化学反応の分析
Types of Reactions
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Acyl chlorides or alkyl halides.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
科学的研究の応用
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N5-(diaminomethylene)-L-ornithine: Another peptide with similar structural features.
Uniqueness
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
188840-28-0 |
|---|---|
分子式 |
C44H70N12O11 |
分子量 |
943.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C44H70N12O11/c1-23(2)15-31(53-38(60)29(46)18-27-20-48-22-50-27)39(61)49-21-36(59)51-34(19-35(47)58)42(64)52-30(9-7-8-14-45)40(62)55-33(17-26-10-12-28(57)13-11-26)41(63)54-32(16-24(3)4)43(65)56-37(25(5)6)44(66)67/h10-13,20,22-25,29-34,37,57H,7-9,14-19,21,45-46H2,1-6H3,(H2,47,58)(H,48,50)(H,49,61)(H,51,59)(H,52,64)(H,53,60)(H,54,63)(H,55,62)(H,56,65)(H,66,67)/t29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChIキー |
HNUTVTKCUCCCDL-UJNADNKXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
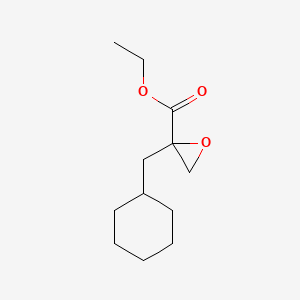

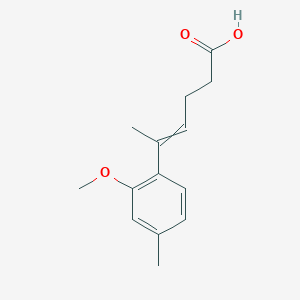
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
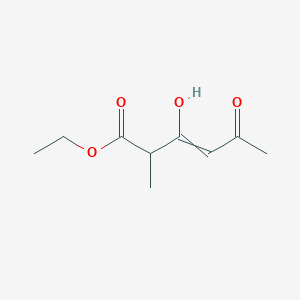
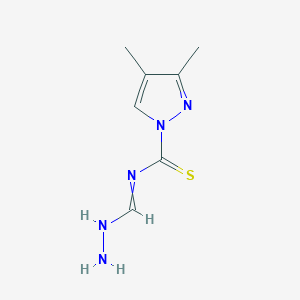
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
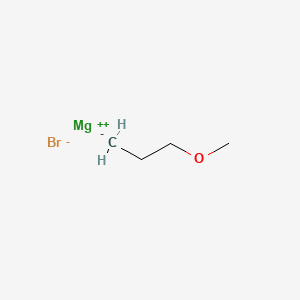
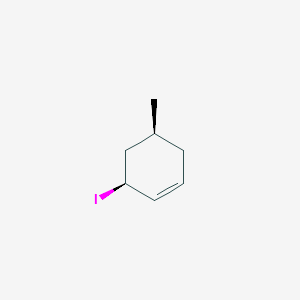
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
